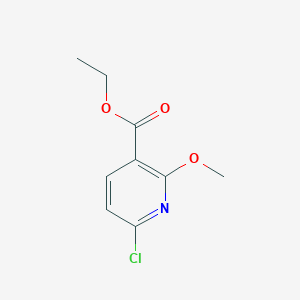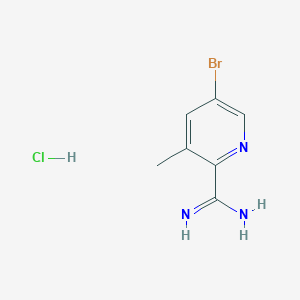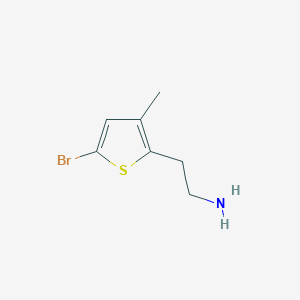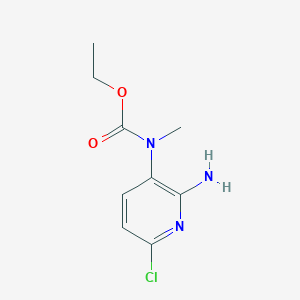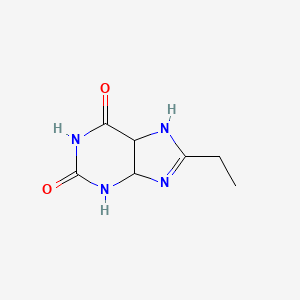
8-Ethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione is a heterocyclic compound with the molecular formula C7H10N4O2. It is a derivative of purine, a class of compounds that are significant in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione typically involves the alkylation of purine derivatives. One common method includes the reaction of 8-ethylguanine with formic acid under reflux conditions . Another approach involves the cyclization of ethyl-substituted urea derivatives with formamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
8-Ethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted purine derivatives, which can have different pharmacological properties .
Scientific Research Applications
8-Ethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential role in cellular processes and enzyme inhibition.
Medicine: It has been investigated for its analgesic and anti-inflammatory properties, particularly as a TRPA1 antagonist and PDE4/7 inhibitor.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Ethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It acts as an antagonist of the TRPA1 channel and inhibits phosphodiesterases PDE4 and PDE7. These interactions lead to the modulation of pain and inflammation pathways, making it a potential therapeutic agent for conditions like neuropathic pain and arthritis .
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-trimethyl-2,6-dioxo-1,2,3,6-tetrahydropurine
Theophylline: 1,3-dimethyl-7H-purine-2,6-dione
Theobromine: 3,7-dimethylxanthine
Uniqueness
8-Ethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific ethyl substitution at the 8-position, which imparts distinct pharmacological properties compared to other purine derivatives. This structural variation allows it to interact differently with biological targets, offering potential advantages in therapeutic applications.
Properties
Molecular Formula |
C7H10N4O2 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
8-ethyl-3,4,5,7-tetrahydropurine-2,6-dione |
InChI |
InChI=1S/C7H10N4O2/c1-2-3-8-4-5(9-3)10-7(13)11-6(4)12/h4-5H,2H2,1H3,(H,8,9)(H2,10,11,12,13) |
InChI Key |
FFKGXWZTESWUDG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2C(N1)C(=O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B11926070.png)
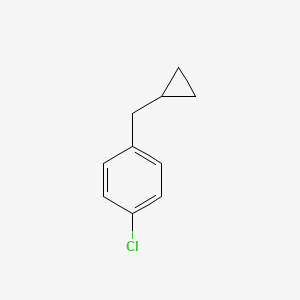



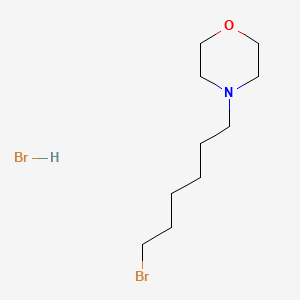
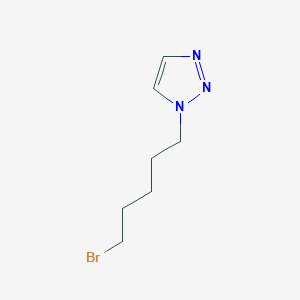

![4-Amino-5-[[(Boc)(methyl)amino]methyl]-6-chloropyrimidine](/img/structure/B11926124.png)
